molecular formula C8H7ClO2 B016315 1-(3-Chloro-2-hydroxyphenyl)ethanone CAS No. 3226-34-4

1-(3-Chloro-2-hydroxyphenyl)ethanone

Cat. No.: B016315
CAS No.: 3226-34-4
M. Wt: 170.59 g/mol
InChI Key: GBWVDQBTXFIIJF-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-hydroxyphenyl)ethanone (CAS: 3226-34-4), also known as 2’-hydroxy-3-chloroacetophenone, is an aromatic ketone with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol. Its structure features a phenyl ring substituted with a hydroxyl (-OH) group at the 2-position and a chlorine atom at the 3-position, linked to an ethanone (acetyl) group (Fig. 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive ketone and phenolic functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloro-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride in carbon tetrachloride. The reaction is initially carried out at 0°C and then allowed to reach room temperature . Another method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride without a solvent at temperatures between 120-140°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl ethanones, depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1-(3-Chloro-2-hydroxyphenyl)ethanone serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations:

  • Oxidation : This compound can be oxidized to yield carboxylic acids or quinones, which are valuable in further synthetic applications.
  • Reduction : The ketone group can be reduced to form alcohols, expanding its utility in synthetic pathways.
  • Nucleophilic Substitution : The chloro group can be substituted with nucleophiles such as amines or thiols, allowing for the creation of diverse derivatives.

These reactions are often facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction .

Biological Research

In biological contexts, this compound has been explored for its potential in enzyme inhibition studies. Its structure allows it to interact with various proteins and enzymes, which can lead to significant biological effects. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.
  • Protein Interactions : Through hydrogen bonding facilitated by its chloro and hydroxy groups, this compound can alter protein function, which is crucial for understanding biochemical processes.

Medicinal Chemistry

The compound is also recognized for its role as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for therapeutic effects against various diseases:

  • Antiviral Properties : Some studies suggest that derivatives of this compound exhibit activity against viruses such as Hepatitis B, indicating its potential in antiviral drug development .
  • Antimicrobial Activity : Research has shown that certain derivatives possess antimicrobial properties, making them candidates for new antibiotics.

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its unique chemical structure allows it to serve as a building block in synthesizing colorants used in various applications:

  • Dyes and Pigments : The compound's ability to undergo substitution reactions enables the creation of vibrant dyes that are stable and effective for textile applications.
  • Chemical Manufacturing : Its role as an intermediate makes it valuable in the synthesis of other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The chloro and hydroxy groups on the phenyl ring allow it to participate in hydrogen bonding and other interactions with proteins and enzymes. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Varying Halogen and Hydroxyl Substituents

The substitution pattern of chlorine and hydroxyl groups on the phenyl ring significantly influences reactivity, solubility, and biological activity. Below is a comparative analysis with key analogues:

Table 1: Comparison of Halogenated Hydroxyphenylethanones

Compound Name Molecular Formula Substituent Positions Key Features References
1-(3-Chloro-2-hydroxyphenyl)ethanone C₈H₇ClO₂ 3-Cl, 2-OH Ortho-hydroxy and meta-chloro arrangement enhances hydrogen bonding potential.
1-(2,4-Dichlorophenyl)-2-hydroxyethanone C₈H₇Cl₂O 2-Cl, 4-Cl, 2-OH Dichloro substitution reduces solubility but increases enzyme inhibition activity.
2-Chloro-1-(3-fluorophenyl)ethanone C₈H₆ClFO 3-F, 2-Cl Fluorine at meta-position increases electronegativity and alters reactivity.
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone C₉H₇F₃O₂ 4-OH, 2-CF₃ Trifluoromethyl group enhances lipophilicity and metabolic stability.

Key Findings:

Substituent Position Effects: The ortho-hydroxy and meta-chloro arrangement in this compound creates intramolecular hydrogen bonding, stabilizing the molecule and influencing its acidity (pKa ~8.5) . In contrast, para-substituted analogues like 1-(4-Hydroxy-3-(trifluoromethyl)phenyl)ethanone exhibit higher steric hindrance, reducing reactivity in nucleophilic substitutions . Dichloro derivatives (e.g., 1-(2,4-Dichlorophenyl)-2-hydroxyethanone) show enhanced enzyme inhibition due to electron-withdrawing effects but lower solubility in polar solvents .

Halogen Type: Fluorine substitution (e.g., 2-Chloro-1-(3-fluorophenyl)ethanone) increases electronegativity, improving binding affinity in receptor-ligand interactions compared to chlorine .

Comparison with Fluorinated and Biphenyl Analogues

Fluorinated and biphenyl derivatives exhibit distinct electronic and steric properties:

Table 2: Fluorinated and Biphenyl Analogues

Compound Name Molecular Formula Structural Features Unique Properties References
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone C₈H₆ClF₃O 3-Cl, trifluoromethyl High thermal stability; used in catalysis.
1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one C₁₁H₉NO₂ Furan-pyridine hybrid Enhanced biological activity in medicinal chemistry.
1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone C₁₄H₁₂O₂ Biphenyl core Extended conjugation improves UV absorption.

Key Findings:

Fluorinated Derivatives: The trifluoromethyl group in 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone increases electron-withdrawing effects, making it more reactive in Friedel-Crafts alkylation than non-fluorinated analogues . Fluorine atoms in 2-Chloro-1-(3-fluorophenyl)ethanone enhance metabolic stability in drug candidates .

Biphenyl Systems: Biphenyl derivatives like 1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone exhibit extended π-conjugation, useful in materials science for optoelectronic applications .

Biological Activity

1-(3-Chloro-2-hydroxyphenyl)ethanone, also known as 2-chloroacetophenone, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of both chloro and hydroxy groups on the phenyl ring enhances its reactivity and potential interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C8_8H7_7ClO2_2

Key Features :

  • Aromatic ketone with a chloro substituent at the meta position.
  • Hydroxy group enhances hydrogen bonding capabilities.
  • Planar structure facilitates interactions with biomolecules.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its ability to interact with enzymes and proteins. The hydroxyl group plays a crucial role in mediating these interactions, which can lead to the inhibition of enzyme activity or alteration of protein functions.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially impacting metabolic pathways.
  • Protein Interaction : Its structural features allow for effective binding to protein targets, influencing their activity.

Antimicrobial Properties

Research indicates that this compound displays notable antimicrobial activity against various bacterial strains. Its effectiveness is attributed to the unique arrangement of functional groups that enhance its interaction with microbial cell structures.

Cytotoxicity

Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has shown potential in inducing apoptosis in tumor cells, suggesting its application in cancer therapy.

Case Studies

  • Antimicrobial Study : In a comparative study, this compound was tested against common bacterial pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity Assessment : A study involving the treatment of FaDu hypopharyngeal tumor cells revealed that the compound induced apoptosis more effectively than standard chemotherapeutics like bleomycin .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChloro and hydroxy groupsAntimicrobial, cytotoxic
2-ChloroacetophenoneSimilar structure but different positionModerate antimicrobial activity
4-HydroxyacetophenoneHydroxy group in para positionAntioxidant properties

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 3-hydroxyacetophenone with sulfuryl chloride under controlled conditions. This process yields high purity products suitable for further biological testing.

Synthetic Route

  • Reactants : 3-Hydroxyacetophenone and sulfuryl chloride.
  • Conditions : Reaction carried out at room temperature in a methanol/ethyl acetate mixture.
  • Yield : Up to 95% .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Chloro-2-hydroxyphenyl)ethanone, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene ring. For example, 3-chloro-2-hydroxybenzaldehyde can react with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvents like dichloromethane or nitrobenzene are used, with reaction temperatures maintained between 0–25°C to minimize side reactions. Post-reaction quenching with ice water and purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons, hydroxyl group at δ 10–12 ppm, carbonyl at ~200 ppm in ¹³C).
  • IR : Detect carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and hydroxyl (O–H) at ~3200–3600 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) matching the theoretical mass (C₈H₇ClO₂: 170.01 g/mol). Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Due to the presence of chlorine and reactive hydroxyl groups:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.
  • Store in airtight containers away from oxidizers.
  • Dispose of waste via certified chemical waste services to prevent environmental contamination. Documented protocols for spill management (neutralization with sodium bicarbonate) are essential .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : SC-XRD provides precise bond lengths, angles, and torsion angles. Use SHELX software for structure solution (e.g., SHELXD for phase determination) and refinement (SHELXL). For example, crystallize the compound in ethanol, collect data at 173 K to minimize thermal motion, and validate the structure using R-factor convergence (<0.05) and residual electron density maps. Compare with analogous structures (e.g., chlorophenyl ethanones in Acta Crystallographica) to confirm stereoelectronic effects .

Q. What computational strategies predict the bioactivity of this compound as a pharmacological precursor?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina, PyRx) to assess binding affinity with target proteins (e.g., bacterial enzymes or kinases). Combine with ADMET predictions (SwissADME, pkCSM) to evaluate Lipinski’s rule compliance, metabolic stability, and toxicity. For instance, the chloro and hydroxyl groups may enhance binding to hydrophobic pockets but require optimization for solubility (logP <5) .

Q. How can contradictory spectral data (e.g., GC-MS vs. NMR) be resolved during structural elucidation?

  • Methodological Answer : Cross-validate using complementary techniques :

  • If GC-MS shows unexpected fragments, re-analyze via LC-MS to rule out thermal decomposition.
  • For NMR discrepancies (e.g., splitting patterns), use 2D experiments (COSY, HSQC) to assign coupling networks.
  • Compare experimental IR peaks with DFT-computed spectra (Gaussian, B3LYP/6-31G*) to identify tautomeric forms or hydrogen bonding .

Q. What factors influence the regioselectivity of this compound in heterocyclic synthesis?

  • Methodological Answer : The ortho-chloro and para-hydroxyl groups direct electrophilic substitution. For example, in Paal-Knorr pyrrole synthesis, the hydroxyl group activates the ring for cyclization, while the chlorine sterically hinders adjacent positions. Optimize reaction pH (weakly acidic) and temperature (60–80°C) to favor 5-membered ring formation over 6-membered byproducts .

Q. How can researchers address low yields during purification of this compound derivatives?

  • Methodological Answer :

  • Solvent Optimization : Use mixed solvents (e.g., ethanol/water) for recrystallization to balance solubility and polarity.
  • Chromatography : Employ gradient elution (hexane → ethyl acetate) on silica gel, monitoring by TLC (UV visualization).
  • Distillation : For volatile derivatives, short-path distillation under reduced pressure (e.g., 0.1 mmHg) minimizes thermal degradation .

Properties

IUPAC Name

1-(3-chloro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWVDQBTXFIIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343948
Record name 1-(3-Chloro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3226-34-4
Record name 1-(3-Chloro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(3-Chloro-2-hydroxyphenyl)ethanone
1-(3-Chloro-2-hydroxyphenyl)ethanone
1-(3-Chloro-2-hydroxyphenyl)ethanone
1-(3-Chloro-2-hydroxyphenyl)ethanone
1-(3-Chloro-2-hydroxyphenyl)ethanone
1-(3-Chloro-2-hydroxyphenyl)ethanone

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